1,3-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11-9-14(20(2)18-11)16(23)17-7-8-21-15(22)10-12-5-3-4-6-13(12)19-21/h9-10H,3-8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGCLQLJODTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Cinnoline Derivative: The cinnoline derivative can be prepared by cyclization of an appropriate o-phenylenediamine with a β-ketoester.
Coupling Reaction: The pyrazole and cinnoline derivatives are then coupled through a condensation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole structure can enhance its cytotoxic effects against breast and lung cancer cells .
-
Anti-inflammatory Effects
- Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been investigated for its ability to reduce inflammation markers in animal models of arthritis and other inflammatory diseases. This activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes .
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that 1,3-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-5-carboxamide significantly inhibited the proliferation of A549 lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The target compound’s cinnolin moiety contrasts with analogs bearing monocyclic or fused heterocycles:
- Compound 3a (): A 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) derivative with two phenyl rings. Lacks bicyclic systems, emphasizing substituent-driven properties.
- N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide (): Contains a pyrazol-4-yl group instead of the cinnolin system, highlighting positional isomerism in pyrazole substitution.
- 3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide (): Replaces cinnolin with an oxazole ring, altering electronic and steric profiles.
Table 1: Heterocyclic Core Comparison
Substituent Effects on Physicochemical Properties
Substituents significantly influence melting points, yields, and solubility:
- Chloro vs. Fluoro Substituents : Compound 3d (4-fluorophenyl, ) shows a higher yield (71%) and melting point (181–183°C) than 3a (phenyl, 68%, 133–135°C), suggesting electron-withdrawing groups enhance crystallinity .
- Methyl Groups : ’s compound (1,5-dimethyl) and the target (1,3-dimethyl) demonstrate how methyl positioning affects steric hindrance and solubility.
Table 2: Substituent Impact on Physical Properties
| Compound (Evidence) | Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3a () | Phenyl, 5-chloro | 68 | 133–135 | |
| 3d () | 4-Fluorophenyl, 5-chloro | 71 | 181–183 | |
| Compound | 3-Chlorophenyl, 5-methoxy | - | - |
Electronic and Steric Considerations
- Electron-Donating Groups (EDGs) : Methyl groups (target compound, ) may increase lipophilicity, favoring passive diffusion .
Biological Activity
1,3-Dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and its molecular weight is approximately 286.33 g/mol. The compound features a pyrazole ring which contributes to its biological activity through various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety can act as a competitive inhibitor or modulator of enzymatic pathways involved in inflammation and cell proliferation.
Potential Mechanisms Include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar pyrazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and decreased inflammation .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway .
Biological Activities
Research indicates that this compound possesses several biological activities:
1. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
2. Anti-inflammatory Effects
The anti-inflammatory potential has been assessed through various assays:
- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
3. Antimicrobial Properties
Preliminary tests indicate that the compound has antimicrobial activity against several bacterial strains:
- Zone of Inhibition Tests : It showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives similar to this compound:
Q & A
Q. What are the recommended synthetic routes for 1,3-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
Answer: The compound’s synthesis typically involves coupling a pyrazole-carboxamide precursor with a tetrahydrocinnolinone derivative. A general procedure (modified from and ) includes:
- Step 1: React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with an alkylating agent (e.g., RCH₂Cl) in DMF with K₂CO₃ as a base at room temperature .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterize by NMR and HPLC (>95% purity).
Critical Factors: - Solvent choice: DMF enhances nucleophilicity but may require rigorous drying to avoid side reactions.
- Base strength: K₂CO₃ (weaker base) minimizes decomposition of sensitive tetrahydrocinnolinone moieties compared to stronger bases like NaH .
- Yield variability: Substituted pyrazole derivatives under similar conditions report yields of 45–78%, depending on steric hindrance .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Answer: Use a multi-technique approach:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methyl groups at pyrazole N1/C3, ethyl linkage to cinnolinone). Key signals include:
- HPLC-MS: Ensure purity (>98%) and detect impurities (e.g., unreacted starting materials) using C18 columns with acetonitrile/water gradients .
- Melting point: Compare to literature values (if available) to assess crystallinity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer: Focus on modifying:
- Pyrazole substituents: Replace 1,3-dimethyl groups with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on target binding .
- Tetrahydrocinnolinone moiety: Introduce electron-withdrawing groups (e.g., -F, -NO₂) at C5/C6 to modulate electron density and hydrogen-bonding capacity .
Methodology: - Synthesize analogs via parallel synthesis (e.g., using boronic acid cross-coupling, as in ).
- Test in vitro activity against relevant targets (e.g., kinases) and correlate with computational docking studies to identify critical binding interactions .
Q. How can researchers resolve contradictions in biological data (e.g., inconsistent IC₅₀ values) across studies?
Answer: Common sources of variability and solutions:
- Assay conditions: Standardize buffer pH, ionic strength, and incubation time. For example, kinase assays may yield divergent IC₅₀ values if ATP concentrations vary .
- Compound stability: Perform stability tests in assay buffers (e.g., via LC-MS) to detect degradation products that skew results .
- Batch-to-batch variability: Ensure consistent purity (>98%) and confirm stereochemistry (if applicable) via chiral HPLC .
Q. What theoretical frameworks guide the design of derivatives targeting specific enzymes (e.g., kinases)?
Answer:
- Molecular docking: Use software like AutoDock Vina to predict binding modes of the tetrahydrocinnolinone moiety in ATP-binding pockets .
- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors at pyrazole carboxamide) using tools like Schrödinger’s Phase .
- Free-energy perturbation (FEP): Quantify the impact of substituent changes on binding affinity (e.g., methyl vs. trifluoromethyl groups) .
Q. What methodologies are recommended for analyzing metabolic stability and toxicity in preclinical studies?
Answer:
- In vitro microsomal assays: Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- CYP inhibition screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Proteomics: Use high-throughput screening to detect off-target effects (e.g., kinase profiling panels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
